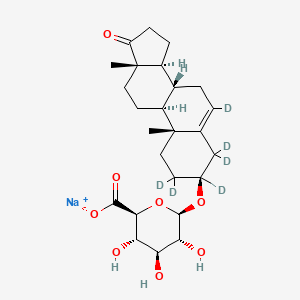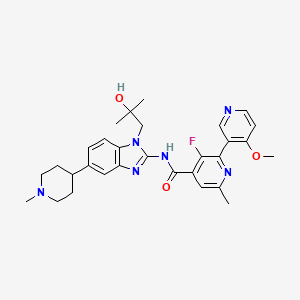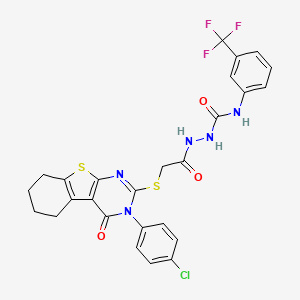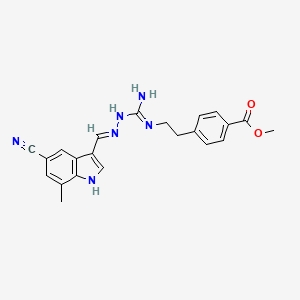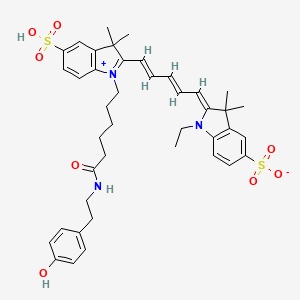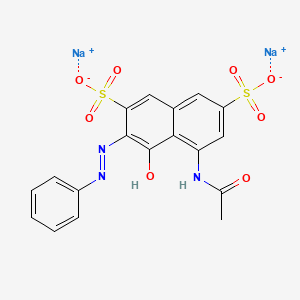
Methyltetrazine-PEG6-maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-PEG6-maleimide is a compound that combines a methyltetrazine group, a polyethylene glycol (PEG) chain, and a maleimide functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioorthogonal chemistry . The methyltetrazine group allows for inverse electron demand Diels-Alder reactions, making it a valuable tool in chemical biology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG6-maleimide is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with a PEG chain and a maleimide group. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Coupling with Methyltetrazine: The activated PEG chain is then reacted with methyltetrazine under mild conditions to form the methyltetrazine-PEG intermediate.
Introduction of Maleimide Group: The final step involves the reaction of the methyltetrazine-PEG intermediate with maleimide to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyltetrazine-PEG6-maleimide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the methyltetrazine group and trans-cyclooctene (TCO) groups, forming stable adducts
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions:
iEDDA Reaction: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Thiol-Maleimide Reaction: Conducted in buffered aqueous solutions at pH 6.5-7.5.
Major Products:
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-PEG6-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling targeted protein degradation.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and targeted therapy drugs.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
Wirkmechanismus
Methyltetrazine-PEG6-maleimide exerts its effects through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-PEG6-maleimide is unique due to its combination of methyltetrazine, PEG, and maleimide groups. Similar compounds include:
Methyltetrazine-PEG4-maleimide: A shorter PEG chain variant with similar reactivity.
Methyltetrazine-PEG8-maleimide: A longer PEG chain variant offering increased solubility and flexibility.
These similar compounds share the same core functionalities but differ in the length of the PEG chain, affecting their solubility and flexibility in different applications.
Eigenschaften
Molekularformel |
C32H45N7O10 |
|---|---|
Molekulargewicht |
687.7 g/mol |
IUPAC-Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C32H45N7O10/c1-25-35-37-32(38-36-25)27-4-2-26(3-5-27)24-34-29(41)9-12-44-14-16-46-18-20-48-22-23-49-21-19-47-17-15-45-13-10-33-28(40)8-11-39-30(42)6-7-31(39)43/h2-7H,8-24H2,1H3,(H,33,40)(H,34,41) |
InChI-Schlüssel |
DAAPMXJCEXTERV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


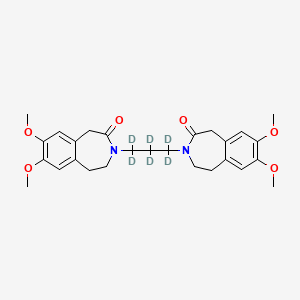
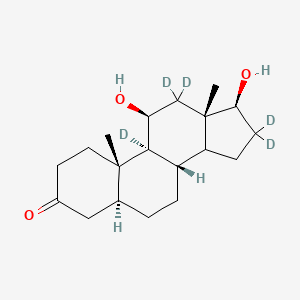
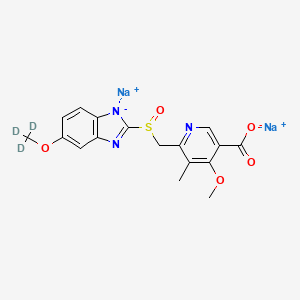
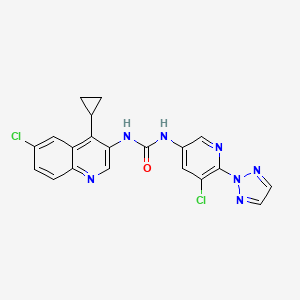
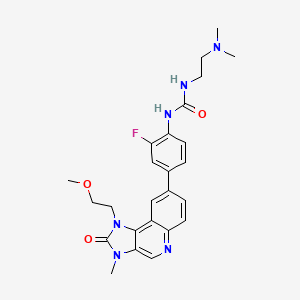

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
